molecular formula C2H6CuO3 B7799368 Acetic acid, copper(2+) salt, hydrate

Acetic acid, copper(2+) salt, hydrate

Cat. No.: B7799368
M. Wt: 141.61 g/mol
InChI Key: QFWBEIWGYSUWSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) acetate monohydrate can be synthesized through several methods. One common laboratory method involves dissolving copper(II) sulfate pentahydrate in water, followed by the addition of sodium carbonate to precipitate basic copper carbonate. This precipitate is then dissolved in acetic acid to form copper(II) acetate, which is subsequently crystallized and dried .

Industrial Production Methods

In industrial settings, copper(II) acetate monohydrate is often produced by reacting copper metal or copper oxide with acetic acid. The reaction is typically carried out in aqueous solution, and the resulting product is crystallized and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Copper(II) acetate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which copper(II) acetate monohydrate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their function. The copper ions can also generate reactive oxygen species, leading to oxidative stress and damage to cellular components . In catalytic applications, the compound facilitates electron transfer processes, enabling various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)
  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

Uniqueness

Copper(II) acetate monohydrate is unique due to its specific coordination environment and solubility properties. Unlike copper(II) sulfate, which is more commonly used in agriculture, copper(II) acetate is preferred in organic synthesis for its catalytic properties. Its ability to act as both an oxidizing agent and a ligand in coordination chemistry sets it apart from other copper salts .

Properties

IUPAC Name

acetic acid;copper;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Cu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWBEIWGYSUWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.O.[Cu]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6CuO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-93-1
Record name Copper diacetate monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6046-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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